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FOR IMMEDIATE RELEASE

Basel, Switzerland — November 19, 2025 — This whitepaper provides a comprehensive
technical overview of the discovery, development, and mechanism of action of KAF156, also
known as cipargamin or ganaplacide. Developed by Novartis in collaboration with the
Medicines for Malaria Venture (MMV), KAF156 is a novel antimalarial compound belonging to
the imidazolopiperazine class, currently in late-stage clinical development. It has demonstrated
potent, fast-acting, and multi-stage activity against Plasmodium parasites, including
artemisinin-resistant strains, positioning it as a critical next-generation therapeutic in the global
fight against malaria.

Discovery and Initial Identification

KAF156 was identified through a high-throughput phenotypic screening of over two million
compounds from the Novartis compound library.[1] The screening aimed to identify molecules
with activity against the asexual blood stages of Plasmodium falciparum. The
imidazolopiperazine scaffold, to which KAF156 belongs, emerged from an extensive lead-
optimization program.[2] This discovery was part of a joint research program involving the
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Novartis Institute for Tropical Diseases, the Genomics Institute of the Novartis Research
Foundation, and the Swiss Tropical and Public Health Institute, with support from the Wellcome
Trust, the Singapore Economic Development Board, and MMV.[3][4]

Preclinical Development

Preclinical studies have demonstrated the multi-stage activity of KAF156, a promising attribute
for a candidate antimalarial.[2][5][6]

In Vitro Activity

KAF156 has shown potent activity against various stages of the Plasmodium life cycle.

Table 1: In Vitro Activity of KAF156

P. falciparum
Parameter _ Value Reference
Strain/Stage

Asexual blood stage
IC50 (drug-sensitive & 6-17.4 nM [7][8]

resistant)

Asexual blood stage
EC50 ] 10 nM [2]
(3D7 strain)

Liver stage (P.
EC50 , 10 nM [2]
berghei)

Stage V gametocytes
EC50 ) 4 nM [2]
(P. falciparum)

In Vivo Efficacy

In vivo studies in murine models of malaria have confirmed the potent therapeutic and
prophylactic activity of KAF156.

Table 2: In Vivo Efficacy of KAF156 in Mouse Models
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Parameter Mouse Model Value Reference
ED50 P. berghei infected 0.6 mg/kg [718]
ED90 P. berghei infected 0.9 mg/kg [718]
ED99 P. berghei infected 1.4 mg/kg [718]

] ) 10 mg/kg (single oral
Prophylactic Dose Sporozoite challenge ] [71[8]
dose, fully protective)

Mechanism of Action

The precise mechanism of action of KAF156 is still under investigation, but it is known to be
novel compared to existing antimalarials.[3] It is not a direct inhibitor of a single enzyme but
appears to disrupt essential cellular processes in the parasite.

Studies have shown that KAF156 inhibits protein trafficking and leads to the expansion of the
endoplasmic reticulum (ER) in the parasite.[9] Resistance to KAF156 is not associated with a
single target mutation but rather with mutations in the Plasmodium falciparum cyclic amine
resistance locus (pfcarl) gene.[4][10] pfcarl is now understood to be a multidrug-resistance
gene rather than the direct target of KAF156.[11] Mutations in other genes, such as the acetyl-
CoA transporter (pfact) and the UDP-galactose transporter (pfugt), have also been linked to
resistance, suggesting a complex mechanism involving protein and lipid biosynthesis or
transport pathways.

Plasmodium falciparum

Selects for mutations in PfCARL (Resistance)
_ >
.................... A RS Golgi Apparatus [ Ppaasite Death

Inhibits

Protein Trafficking | v |————p| Lipid Homeostasis
Disrupts -

Endoplasmic Reticulum (ER)
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Figure 1: Proposed mechanism of action of KAF156 and the role of PfCARL in resistance.

Clinical Development

KAF156 has progressed through several phases of clinical trials, demonstrating a favorable
safety profile and significant efficacy in patients with uncomplicated malaria. It is being
developed in combination with a new, improved formulation of lumefantrine.[2][12][13]

Phase | and lla Studies

Early clinical studies established the safety, tolerability, and pharmacokinetic profile of KAF156.
A proof-of-concept Phase Ila study (NCT01753323) showed that KAF156 was fast-acting and
potent against both P. vivax and P. falciparum, including artemisinin-resistant strains.[4][12]

Phase lIb Studies

A key Phase llb study is evaluating various dosing combinations and schedules of KAF156 with
lumefantrine in adults, adolescents, and children.[3][12] The aim is to identify a simple, ideally
single-dose, curative regimen.

Table 3: Summary of Key Clinical Trial Results for KAF156
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Trial Treatment Patient Key Efficacy
- Phase ] ) ) Reference
Identifier Regimen Population Endpoints
Adults with
400 mg once uncomplicate  Rapid
NCT0175332 _ _ _
3 lla daily for 3 d P. vivax or parasite [41[14]
days P. falciparum clearance
malaria
Adults with
uncomplicate
NCT0175332 800 mg Assessed 28-
lla _ dP. [4][14]
3 single dose ) day cure rate
falciparum
malaria
Adults,
KAF156 + _
adolescents, To determine
Lumefantrine ) ]
] and children optimal
Phase IIb lIb (various ) ) [31[12]
with dosing
doses/schedu ) )
uncomplicate  regimen
les)

d malaria

In the Phase lla study, a 400 mg daily dose for three days resulted in rapid parasite clearance
in patients with both P. vivax and P. falciparum malaria.[4][14] An 800 mg single dose was also
evaluated to assess the potential for a single-dose cure.[4][14]

Experimental Protocols
In Vitro Susceptibility Assays

The in vitro activity of KAF156 against the asexual blood stages of P. falciparum is typically
determined using a standardized 72-hour SYBR Green I-based fluorescence assay. This
method measures parasite DNA content as an indicator of parasite proliferation.
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Figure 2: General workflow for the in vitro SYBR Green I-based parasite proliferation assay.

In Vivo Efficacy Studies (Mouse Model)
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The standard 4-day suppressive test in P. berghei-infected mice is a common in vivo model to
assess the efficacy of antimalarial compounds.

« Infection: Mice are inoculated intravenously with P. berghei-infected erythrocytes.

e Dosing: Treatment with KAF156 or a vehicle control is initiated, typically 24 hours post-
infection, and administered orally once daily for four consecutive days.

e Monitoring: Parasitemia is monitored daily by microscopic examination of Giemsa-stained
blood smears.

« Endpoint: The mean percent reduction in parasitemia in the treated group compared to the
control group is calculated to determine the effective dose (ED50, ED90, ED99).

Conclusion and Future Directions

KAF156 represents a significant advancement in the field of antimalarial drug development. Its
novel mechanism of action, multi-stage activity, and efficacy against resistant parasites
underscore its potential to become a cornerstone of future malaria treatment and elimination
strategies. Ongoing and planned clinical trials will further define its role in combination therapy
for uncomplicated and potentially severe malaria. The development of a simple, single-dose
regimen would be a transformative tool in the global effort to eradicate this devastating disease.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

Suits your experiment?
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